molecular formula C26H23FN2O5S B2457667 N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-78-7

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2457667
CAS No.: 866813-78-7
M. Wt: 494.54
InChI Key: PSTSAUGZXQKMKL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with ethyl, fluoro, methoxy, and sulfonyl groups, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-4-7-19(8-5-17)28-25(30)16-29-15-24(26(31)22-14-18(27)6-13-23(22)29)35(32,33)21-11-9-20(34-2)10-12-21/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTSAUGZXQKMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various functional groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization: Introduction of the fluoro, methoxy, and sulfonyl groups can be done through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block

Biological Activity

N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₂₁H₂₃FN₂O₃S, with a molecular weight of approximately 484.5 g/mol. Its structure includes:

  • Quinoline Core : Known for various biological activities.
  • Fluorine Atom : Enhances biological activity and solubility.
  • Methoxy Group : Associated with anti-inflammatory properties.
  • Sulfonamide Functionality : Commonly used in antibiotic development.

These features contribute to the compound's pharmacological profile, making it an interesting candidate for further research.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its fluorine substitution and overall structure. Quinoline derivatives are often recognized for their antibacterial properties, making this compound a candidate for further exploration in this area .

Anti-inflammatory Effects

The presence of the methoxy group is linked to anti-inflammatory activity. Research indicates that compounds with similar structural features can inhibit inflammatory pathways, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The quinoline core has been associated with anticancer properties. Studies have shown that certain quinoline derivatives act as potent kinase inhibitors, which are crucial in cancer treatment. The specific structure of this compound may allow it to inhibit enzymes involved in cancer progression, warranting further investigation into its antitumor effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Reported anti-inflammatory effects in animal models, reducing markers of inflammation.
Study 3Investigated anticancer properties, showing inhibition of tumor cell proliferation in vitro.

These findings highlight the compound's potential across various therapeutic areas.

The synthesis of this compound typically involves multi-step reactions that integrate the quinoline core with the functional groups mentioned earlier. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets.

Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways or disease processes by binding to active sites. This interaction could lead to modulation of enzyme activity, providing insights into its therapeutic potential .

Q & A

Q. What are the key steps for synthesizing N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation of the quinoline core, fluoro-substitution, and acetamide coupling. A general procedure (e.g., "Procedure E" in ) can be adapted:
  • Step 1 : Sulfonate the quinoline derivative using 4-methoxybenzenesulfonyl chloride under basic conditions.
  • Step 2 : Introduce the fluoro group at position 6 via electrophilic substitution.
  • Step 3 : Couple the N-(4-ethylphenyl)acetamide moiety using a carbodiimide-mediated reaction.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.
  • Purity Validation : Use HPLC (≥98% purity threshold) and 1H^1H-NMR in DMSO-d6 to confirm structural integrity and absence of unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Analyze aromatic proton environments (e.g., 6-fluoro and 4-methoxybenzenesulfonyl groups) in DMSO-d5. Peaks between δ 7.0–8.5 ppm indicate aromatic protons, while δ 3.8–4.2 ppm corresponds to methoxy and acetamide methylene groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) and fragments (e.g., loss of sulfonyl group).
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and sulfonyl (S=O) vibrations (~1150–1250 cm1^{-1}) .

Q. What physicochemical properties are essential for handling this compound in research?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–9). DMSO is preferred for biological assays due to high solubility.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .
  • Melting Point : Determine via differential scanning calorimetry (DSC); expected >200°C due to aromatic stacking .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)2_2/Xantphos improves acetamide coupling efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time and improve yield from 43% to >60% .

Q. How should contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved?

  • Methodological Answer :
  • Heteronuclear NMR : Acquire 13C^{13}C-NMR and HSQC to assign ambiguous proton environments (e.g., overlapping aromatic signals).
  • Dynamic Effects : Analyze temperature-dependent NMR (25–60°C) to detect conformational changes (e.g., hindered rotation of the sulfonyl group).
  • Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) or reference data from NIST Chemistry WebBook .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).
  • Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and molecular docking to map interactions with the quinoline-binding domain .

Q. How can researchers address instability of the compound under biological assay conditions?

  • Methodological Answer :
  • Buffering Agents : Use HEPES (pH 7.4) instead of Tris to minimize nucleophilic attack on the sulfonyl group.
  • Protection from Light : Shield assays from UV light to prevent photo-degradation.
  • Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., 4-oxo group). Modify these sites with electron-withdrawing substituents .

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